

Spectroscopic Profile of 6(Z)-Octadecenol: A Technical Guide

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Compound of Interest		
Compound Name:	6(Z)-Octadecenol	
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Introduction

6(Z)-Octadecenol, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol with the chemical formula C₁₈H₃₆O. Its structure, featuring a cis double bond between the sixth and seventh carbon atoms and a terminal hydroxyl group, makes it a molecule of interest in various research fields, including the development of pharmaceuticals, cosmetics, and industrial applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6(Z)-Octadecenol**, intended for researchers, scientists, and professionals in drug development.

Due to the limited availability of published, peer-reviewed spectroscopic data specifically for **6(Z)-Octadecenol**, this guide presents a combination of predicted data based on established principles of spectroscopy and comparative data from its close isomer, (Z)-9-octadecen-1-ol (oleyl alcohol), where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy



The 1 H NMR spectrum of **6(Z)-Octadecenol** is expected to show characteristic signals for its different proton environments. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃ (C18)	~ 0.88	Triplet	3H
-(CH ₂) ₁₀ - (C8-C17)	~ 1.2-1.4	Multiplet	20H
-CH ₂ -CH=CH- (C5, C8)	~ 2.0-2.1	Multiplet	4H
-CH=CH- (C6, C7)	~ 5.3-5.4	Multiplet	2H
-CH ₂ -OH (C1)	~ 3.6	Triplet	2H
-OH	Variable (typically 1-5)	Singlet (broad)	1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments. The predicted chemical shifts for **6(Z)-Octadecenol** are presented below.

Carbon Assignment	Predicted Chemical Shift (ppm)
-CH ₃ (C18)	~ 14
-(CH ₂)n- (bulk methylene)	~ 22-32
-CH ₂ -CH=CH- (C5, C8)	~ 27-30
-CH=CH- (C6, C7)	~ 129-130
-CH ₂ -OH (C1)	~ 62

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The table below lists the expected IR absorption bands



for 6(Z)-Octadecenol.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (alkene, =C-H)	3000-3100	Medium
C-H stretch (alkane, -C-H)	2850-2960	Strong
C=C stretch (cis-alkene)	1640-1660	Medium to Weak
C-O stretch (primary alcohol)	1050-1085	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For **6(Z)-Octadecenol** (Molecular Weight: 268.48 g/mol), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Fragmentation Pathway
268	[M] ⁺	Molecular Ion
250	[M-H ₂ O] ⁺	Dehydration
Various	[CnH2n+1]+, [CnH2n]+, [CnH2n-1]+	Aliphatic chain fragmentation

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **6(Z)-Octadecenol** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of TMS as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).



For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a protondecoupled sequence would be employed to simplify the spectrum.

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

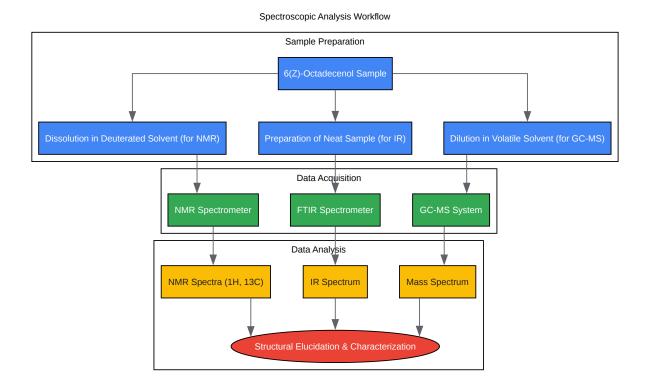
Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6(Z)-Octadecenol**.





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